4-Hydroxybenzofuran-5-carboxylic acid

Descripción

4-Hydroxybenzofuran-5-carboxylic acid (CAS 487-56-9) is a benzofuran derivative with a hydroxyl (-OH) group at the 4-position and a carboxylic acid (-COOH) group at the 5-position of the fused benzene-furan ring system. Its molecular formula is C₉H₆O₄, with a molecular weight of 178.14 g/mol . The compound is primarily used in research and development, particularly as a precursor in pharmaceutical and fine chemical synthesis. Limited commercial availability (e.g., temporary stock shortages noted in supplier catalogs) suggests specialized applications .

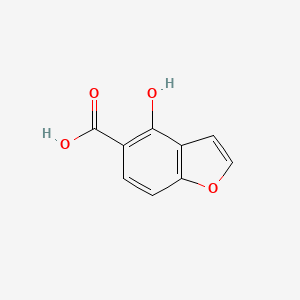

Structure

2D Structure

Propiedades

IUPAC Name |

4-hydroxy-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-8-5-3-4-13-7(5)2-1-6(8)9(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRGNGLRQIWOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285686 | |

| Record name | 4-Hydroxy-5-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-56-9 | |

| Record name | 4-Hydroxy-5-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formylation and Subsequent Carboxylation of 5-Hydroxybenzofuran Derivatives

One common synthetic approach involves the initial formylation of 5-hydroxybenzofuran derivatives, followed by oxidation or other transformations to introduce the carboxylic acid group at the 5-position. This approach leverages the reactivity of hydroxybenzofuran intermediates to selectively functionalize the aromatic ring.

-

- Starting from 5-hydroxybenzofuran, formylation is performed at the desired position.

- The formyl group is then oxidized to the carboxylic acid.

-

- Allows selective functionalization.

- Can be adapted to various substituted benzofurans.

-

- Requires careful control of reaction conditions to avoid over-oxidation or side reactions.

This method is widely cited as a classical approach for synthesizing 4-hydroxybenzofuran-5-carboxylic acid.

Tandem In Situ Oxidative Coupling and Cyclization Using Hypervalent Iodine Reagents

A more recent and efficient method involves a tandem oxidative coupling and cyclization reaction mediated by hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA). This method directly constructs the 5-hydroxybenzofuran scaffold from simple phenols and β-dicarbonyl compounds.

-

- Oxidation of hydroquinones generates reactive intermediates.

- Intramolecular cyclization forms the benzofuran ring.

- Aromatization yields the 5-hydroxybenzofuran product.

-

- PIDA as oxidant.

- Mild temperatures.

- Solvents such as acetonitrile or dichloromethane.

-

- Reported yields up to 96%, demonstrating high efficiency.

-

- Avoids multi-step isolations.

- Broad substrate scope.

- Scalable and practical for laboratory synthesis.

This method represents a significant advancement over traditional Michael addition-based approaches, addressing their limitations in substrate scope and yield.

Multi-Step Halogenation and Coupling Approach for Functionalized Benzofuran Intermediates

A patented method describes a three-step synthesis involving halogenation, coupling with trialkyl acetylene silanes, and deprotection/hydrolysis to obtain halogenated benzofuran carboxylic acids, which can be adapted to synthesize this compound derivatives.

Step 1: Halogenation

- 4-protected amino-2-hydroxybenzoic acid or ester is halogenated using reagents such as N-chlorosuccinimide or N-bromosuccinimide.

- Organic solvents like 1,2-dichloroethane are used.

- Temperature: 80–85 °C.

Step 2: Coupling

- The halogenated intermediate is coupled with trialkylsilyl acetylene in the presence of palladium catalyst and cuprous iodide.

- Solvents include acetonitrile or toluene.

- Temperature: 45–70 °C.

Step 3: Deprotection/Hydrolysis

- Under alkaline aqueous conditions, the silyl protecting groups are removed, and hydrolysis yields the target benzofuran carboxylic acid.

- Temperature: 60–85 °C.

Five-Step Synthesis via Ketone Silylation, Ozonolysis, Oxidation, Esterification, and Aromatization

Another reported method for synthesizing benzofuran carboxylic acids involves a sequence of reactions starting from 4-hydroxyindanone:

-

- Ketone silylation to form silylated enol ethers.

- Ozonolysis of the silylated enol ether.

- Oxidation to introduce carboxyl functionality.

- Esterification to form alkyl esters of benzofuran carboxylic acid.

- Aromatization to finalize the benzofuran ring system.

-

- Saponification of the ester to yield 4-benzofuran-carboxylic acid.

-

- Requires high temperatures (>200 °C) for Claisen rearrangement.

- Formation of positional isomers (e.g., 6-benzofuran-carboxylic acid) as byproducts complicates purification.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Formylation and Oxidation | Formylation of 5-hydroxybenzofuran → Oxidation to carboxylic acid | Formylation agents, oxidants | Selective functionalization | Multi-step, sensitive to conditions |

| PIDA-Mediated Tandem Oxidative Coupling | Oxidative coupling of hydroquinones and β-dicarbonyls → Cyclization | PIDA, mild solvents, room temp to moderate heat | High yield (up to 96%), scalable, simple | Requires specific substrates |

| Halogenation-Coupling-Deprotection | Halogenation → Pd-catalyzed coupling with trialkyl acetylene silicon → Deprotection/hydrolysis | N-halosuccinimides, Pd catalyst, alkaline hydrolysis | Versatile, allows halogen introduction | Multi-step, requires catalysts, controlled temps |

| Multi-Step Silylation-Ozonolysis-Oxidation | Ketone silylation → Ozonolysis → Oxidation → Esterification → Aromatization → Saponification | Silyl reagents, ozone, oxidants, high heat | Established route | Harsh conditions, isomer byproducts |

Detailed Research Findings and Analysis

The PIDA-mediated method stands out for its efficiency and practicality, achieving high yields and broad substrate tolerance, making it suitable for laboratory and industrial synthesis.

Halogenation and coupling methods provide functional handles for further derivatization but require palladium catalysts and careful temperature control to optimize yields and purity.

Traditional multi-step methods involving high-temperature Claisen rearrangements are less favored due to byproduct formation and purification challenges.

Formylation followed by oxidation remains a classical approach but is less efficient compared to modern oxidative coupling strategies.

Análisis De Reacciones Químicas

4-Hydroxybenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.

Aplicaciones Científicas De Investigación

Table 1: Comparison of Synthesis Methods

| Method Description | Yield (%) | Complexity | Purification Difficulty |

|---|---|---|---|

| Traditional Synthesis | 24 | High | Difficult |

| Optimized Synthesis using Halogenation | >51 | Moderate | Easier |

Biological Activities

Recent studies have indicated that compounds similar to 4-hydroxybenzofuran-5-carboxylic acid exhibit various biological activities, including anti-inflammatory properties and potential applications in treating neurodegenerative diseases. The compound's structural features may contribute to its interaction with biological targets, such as the serotonin receptors involved in mood regulation and cognitive functions.

Potential Therapeutic Applications

- Neurodegenerative Diseases : Research suggests that compounds targeting the 5-HT4 receptor may aid in treating conditions like Alzheimer's disease by enhancing memory and cognitive functions .

- Anti-inflammatory Agents : The carboxylic acid functionality may confer anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of benzofuran derivatives found that certain structural modifications could enhance binding affinity to serotonin receptors. This suggests that this compound could be explored further for its neuroprotective potential against amyloid-beta toxicity seen in Alzheimer's disease .

Case Study 2: Synthesis Optimization

An innovative synthesis route was developed that reduced by-product formation while increasing yield, demonstrating the compound's viability for large-scale production. This advancement is crucial for pharmaceutical applications where high purity and yield are essential for efficacy and safety .

Mecanismo De Acción

The mechanism of action of 4-Hydroxybenzofuran-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The hydroxyl and carboxylic acid groups play crucial roles in these interactions, enhancing the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : A benzene ring with a hydroxyl group (-OH) at the 4-position and a carboxylic acid (-COOH) at the 1-position.

- Key Differences :

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: A benzene ring with two hydroxyl groups (3,4-dihydroxy) and a propenoic acid side chain.

- Key Differences: The propenoic acid chain enhances solubility in polar solvents, whereas the fused benzofuran system in this compound may reduce solubility due to increased hydrophobicity. Caffeic acid is widely used in food, cosmetics, and pharmacological research (e.g., antioxidant studies), whereas this compound’s applications are more niche, such as in heterocyclic compound synthesis .

5-Chloro-6-Hydroxybenzofuran-2-Carboxylic Acid (CAS 1352519-69-7)

- Structure : A benzofuran core with a chlorine substituent at the 5-position, a hydroxyl group at the 6-position, and a carboxylic acid at the 2-position.

- This derivative is explicitly noted for pharmacological intermediate synthesis, suggesting enhanced bioactivity compared to the unsubstituted this compound .

4-Formylfuran-2-Carboxylic Acid (CAS 1784641-78-6)

- Structure : A furan ring with a formyl (-CHO) group at the 4-position and a carboxylic acid (-COOH) at the 2-position.

- Key Differences: The absence of a fused benzene ring simplifies the structure but reduces aromatic stability.

Physicochemical and Functional Comparison

Research and Pharmacological Relevance

- Benzofuran Derivatives : Compounds like hexahydrodibenzofuran carboxylic acids (e.g., Example 18 in ) demonstrate potent 5HT3 antagonism, suggesting that substitutions on the benzofuran core (e.g., chlorine, sulfamyl groups) are critical for bioactivity. This compound’s unsubstituted structure may serve as a scaffold for such derivatives .

- Synthetic Utility : The carboxylic acid group in this compound enables esterification or amidation reactions, making it valuable for constructing complex molecules like spirocyclic compounds (e.g., 2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid, CAS 1154060-69-1) .

Actividad Biológica

4-Hydroxybenzofuran-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzofuran backbone with a hydroxyl group and a carboxylic acid functional group, which contribute to its biological activities. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. In particular, studies have shown that compounds with hydroxyl groups at specific positions on the benzofuran ring are crucial for their antibacterial effects. For instance:

- Minimum Inhibitory Concentrations (MIC) : Compounds similar to this compound have demonstrated MIC values ranging from 0.78 μg/mL to 6.25 μg/mL against various bacterial strains, indicating potent antibacterial properties .

Anti-inflammatory Effects

The compound has been studied for its potential in inhibiting the 5-lipoxygenase enzyme system, which plays a critical role in the biosynthesis of leukotrienes involved in inflammatory responses. Inhibition of this pathway can mitigate conditions such as asthma and inflammatory bowel disease .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example:

- Cell Line Studies : this compound has shown promising results against several cancer cell lines, including leukemia (K-562), non-small cell lung cancer (NCI-H460), and colon cancer (HCT-116). Inhibition rates varied significantly, with some cell lines exhibiting over 70% inhibition at certain concentrations .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like 5-lipoxygenase, it reduces the production of pro-inflammatory mediators.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death, particularly through modulation of signaling pathways such as ERK1/2 and Akt .

- Antioxidant Activity : The compound also exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A study conducted on various benzofuran derivatives demonstrated that those with hydroxyl groups at the C-6 position were essential for antibacterial activity. The study reported that blocking this hydroxyl group resulted in a complete loss of activity against tested strains .

Cancer Cell Line Evaluation

In a comprehensive evaluation involving multiple cancer cell lines, the compound displayed varying degrees of inhibitory effects. For instance, it showed an inhibition rate of approximately 72% against colon cancer cell line HCT-116 at a concentration of 10 mM .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxybenzofuran-5-carboxylic acid, and how can purity be validated?

- Methodological Answer : Synthesis can be achieved via furan ring functionalization followed by carboxylation. For example, Suzuki-Miyaura coupling or ester hydrolysis (e.g., methyl ester precursors) under acidic conditions . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular ion peaks (e.g., [M+H]+). Residual solvents should be quantified via GC-MS .

Q. How can the structural configuration of this compound be confirmed?

- Methodological Answer : Use X-ray crystallography for definitive structural elucidation, as demonstrated for analogous tricarboxylic acids in crystal lattice studies . Alternatively, employ NMR spectroscopy (¹H, ¹³C, and 2D COSY) to assign hydroxyl and carboxylic proton signals, ensuring deuterated solvents (DMSO-d6) prevent exchange broadening .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer :

- Antioxidant activity : DPPH radical scavenging assay (IC50 calculation) .

- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (ELISA-based quantification) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values normalized to controls .

Advanced Research Questions

Q. How can researchers address conflicting bioactivity data across studies (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, redox-active metal ions) or concentration-dependent effects. Standardize protocols using reference antioxidants (e.g., ascorbic acid) and include negative controls (e.g., catalase to rule out H2O2 interference). Validate results via orthogonal assays (e.g., ORAC for antioxidant capacity) .

Q. What strategies improve reproducibility in quantifying this compound in biological matrices?

- Methodological Answer : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) in LC-MS/MS workflows to correct for matrix effects. Validate intra- and inter-day reproducibility (CV% < 15%) and limit of quantification (LOQ < 1 ng/mL) as per FDA guidelines . For urine/serum samples, acidify to stabilize the carboxylic group and prevent degradation .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation products?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA monitoring. Degradation products (e.g., decarboxylated furan derivatives) can be identified via high-resolution MS/MS. Store lyophilized samples at -80°C under argon to prevent oxidation .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 PDB: 5KIR). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding free energy (MM-PBSA) and ligand-protein stability over 100 ns trajectories .

Q. How can researchers resolve discrepancies in reported biomarker associations (e.g., microbiota vs. cancer links)?

- Methodological Answer : Apply multivariate statistical models (PLS-DA) to untangle confounding variables (e.g., diet, host genetics) in cohort studies. Use fecal microbiota transplantation (FMT) in gnotobiotic mice to isolate causal relationships between the compound and microbial shifts .

Methodological Notes

- Structural analogs : Cross-reference data from hydroxybenzoic acids (e.g., 4-Hydroxybenzoic acid biomarkers ) to infer metabolic pathways.

- Toxicity screening : Prioritize Ames test (mutagenicity) and zebrafish embryotoxicity models for early-stage safety profiling .

- Data validation : Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in public repositories (e.g., MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.